Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9084991
InChI: InChI=1S/C14H18N2O3S/c1-7(2)19-13(17)10-9(4)15-14(18)16-11(10)12-8(3)5-6-20-12/h5-7,11H,1-4H3,(H2,15,16,18)
SMILES: CC1=C(SC=C1)C2C(=C(NC(=O)N2)C)C(=O)OC(C)C
Molecular Formula: C14H18N2O3S
Molecular Weight: 294.37 g/mol

Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC9084991

Molecular Formula: C14H18N2O3S

Molecular Weight: 294.37 g/mol

* For research use only. Not for human or veterinary use.

Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate -

Specification

Molecular Formula C14H18N2O3S
Molecular Weight 294.37 g/mol
IUPAC Name propan-2-yl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C14H18N2O3S/c1-7(2)19-13(17)10-9(4)15-14(18)16-11(10)12-8(3)5-6-20-12/h5-7,11H,1-4H3,(H2,15,16,18)
Standard InChI Key AMZJFZSJTCDTSK-UHFFFAOYSA-N
SMILES CC1=C(SC=C1)C2C(=C(NC(=O)N2)C)C(=O)OC(C)C
Canonical SMILES CC1=C(SC=C1)C2C(=C(NC(=O)N2)C)C(=O)OC(C)C

Introduction

Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including a thienyl group and a carboxylate ester. The molecular formula for this compound is C12H14N2O3SC_{12}H_{14}N_{2}O_{3}S, and it has a molecular weight of approximately 266.32 g/mol.

Synthesis

The synthesis of Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate typically involves multi-step reactions starting from simpler organic compounds. The synthesis pathway generally includes:

  • Formation of the pyrimidine ring through condensation reactions.

  • Introduction of the thienyl group via electrophilic substitution.

  • Esterification to form the final carboxylate ester.

Biological Activity

Research indicates that compounds similar to Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate exhibit a range of biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.

  • Anti-inflammatory Effects: In silico studies suggest potential as inhibitors of inflammatory pathways.

Research Findings

Recent studies have focused on the pharmacological properties and potential therapeutic applications of pyrimidine derivatives:

StudyFindings
PubChem StudyIdentified as having potential biological activity; molecular docking studies suggest inhibition of specific enzymes involved in inflammation.
MDPI ResearchEvaluated for anti-inflammatory activity; suggested as a candidate for further optimization in drug design.

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